4-(4-amino-1H-pyrazol-1-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

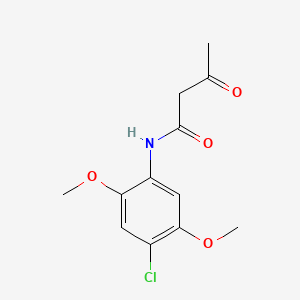

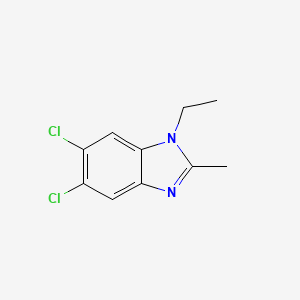

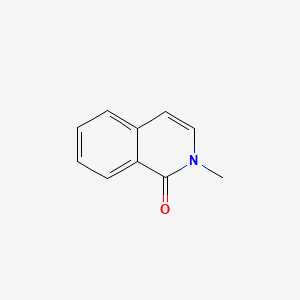

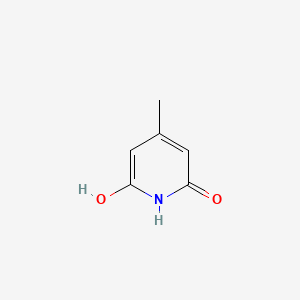

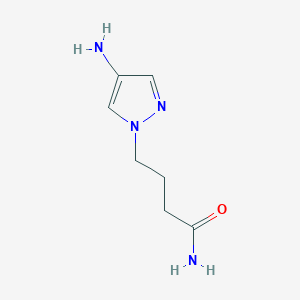

“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “4-(4-amino-1H-pyrazol-1-yl)butanamide” is 1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) . This indicates the presence of a pyrazole ring attached to a butanamide group.Physical And Chemical Properties Analysis

“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a solid substance at room temperature . It has a molecular weight of 168.2 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential. While various pyrazole derivatives have been explored, the focus on aminopyrazoles —those bearing a free amino group at the 3, 4, or 5 position—remains relatively unexplored. These aminopyrazoles can serve as valuable ligands for receptors, enzymes, and other biological targets. Notably, they have been investigated as inhibitors of kinases (such as p38MAPK), COX enzymes, and targets relevant to bacterial and viral infections .

Anticancer and Anti-Inflammatory Properties

Among the most promising applications, aminopyrazoles have demonstrated significant results in the field of cancer therapy. For instance, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide (also known as Pirtobrutinib ) is a reversible inhibitor of Bruton Kinase (BTK). BTK inhibition is crucial for treating B-cell-driven malignancies, making this compound a potential breakthrough .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, life-threatening lung disease. Researchers have discovered that 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide acts as an effective inhibitor for IPF. Its unique structure targets specific domains, making it a promising therapeutic agent .

Antileishmanial and Antimalarial Activities

Compound 13 (exact structure not specified here) exhibits potent in vitro antipromastigote activity. Molecular simulations suggest that it fits well within the active site of LmPTR1, a critical enzyme in Leishmania parasites. The binding free energy of this compound is favorable, indicating its potential as an antileishmanial agent .

Imidazole-Containing Compounds

While not directly related to the amino-pyrazole discussed, imidazole-containing compounds are worth mentioning. They have diverse applications, including antifungal, antibacterial, and antiviral properties. Researchers continue to explore their therapeutic potential .

Orientations Futures

While specific future directions for “4-(4-amino-1H-pyrazol-1-yl)butanamide” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propriétés

IUPAC Name |

4-(4-aminopyrazol-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEANMJANRFKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649340 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-amino-1H-pyrazol-1-yl)butanamide | |

CAS RN |

1172325-06-2 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)